tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate
CAS No.: 172900-83-3
Cat. No.: VC20921835
Molecular Formula: C24H39NO6
Molecular Weight: 437.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172900-83-3 |
|---|---|
| Molecular Formula | C24H39NO6 |
| Molecular Weight | 437.6 g/mol |
| IUPAC Name | tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-1-oxohexan-2-yl]carbamate |
| Standard InChI | InChI=1S/C24H39NO6/c1-17(2)19(15-20(16-26)25-23(27)31-24(3,4)5)13-18-9-10-21(29-7)22(14-18)30-12-8-11-28-6/h9-10,14,16-17,19-20H,8,11-13,15H2,1-7H3,(H,25,27)/t19-,20-/m0/s1 |
| Standard InChI Key | KFDRZNSEFRKMIT-PMACEKPBSA-N |
| Isomeric SMILES | CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C=O)NC(=O)OC(C)(C)C |
| SMILES | CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C=O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C=O)NC(=O)OC(C)(C)C |
Introduction
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C24H39NO6 | |
| Molecular Weight | 437.6 g/mol | |
| Physical State | Not specified in sources | - |
| Standard InChI | InChI=1S/C24H39NO6/c1-17(2)19(15-20(16-26)25-23(27)31-24(3,4)5)13-18-9-10-21(29-7)22(14-18)30-12-8-11-28-6/h9-10,14,16-17,19-20H,8,11-13,15H2,1-7H3,(H,25,27) | |
| Standard InChIKey | KFDRZNSEFRKMIT-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C=O)NC(=O)OC(C)(C)C | |
| PubChem Compound ID | 21458766 |
The compound's structure contains multiple functional groups including a carbamate (-NHCOO-), methoxy groups (-OCH3), and a methoxypropoxy chain (-OCH2CH2CH2OCH3). These functional groups contribute to its solubility, stability, and most importantly, its interactions with biological targets. The presence of the tert-butyl group on the carbamate provides protection against enzymatic degradation in biological systems, which is an important consideration for drug development.
Synthesis and Structure
Structural Features and Stereochemistry
The compound possesses two defined stereogenic centers, designated as (2S,4S), which indicate specific three-dimensional arrangements of the substituents. This stereochemistry is crucial for proper binding to target enzymes, as biological targets often recognize only specific spatial arrangements of molecules. The benzyl group with methoxy and methoxypropoxy substituents at positions 4 and 3, respectively, of the benzene ring, contributes significantly to the compound's interaction with its biological targets.
The compound's IUPAC name, "tert-butyl N-[4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-1-oxohexan-2-yl]carbamate," provides a systematic description of its structure. The presence of the aldehyde group (1-oxohexan) and the carbamate functional group (-NC(=O)O-) are key structural features that define this molecule's chemical behavior and biological interactions. The tert-butyl group serves as a protecting group for the carbamate nitrogen, which is a common strategy in peptide and medicinal chemistry to prevent unwanted reactions or degradations.
Biological Activity
BACE-1 Inhibition Properties
The primary biological activity of tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate is focused on its potential as an inhibitor of beta-secretase (BACE-1), an enzyme that plays a crucial role in the pathology of Alzheimer's disease . BACE-1 is responsible for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides that are associated with the development of Alzheimer's disease. By inhibiting BACE-1, this compound has the potential to reduce the production of amyloid-beta peptides and potentially slow the progression of Alzheimer's disease.
Research has demonstrated that this compound exhibits promising inhibitory activity against BACE-1, with an IC50 value of approximately 0.54 μM. This level of inhibition is comparable to other potent inhibitors in its class, making it a significant compound for further investigation in Alzheimer's disease research . The proposed mechanism of action involves binding to the active site of BACE-1, thereby preventing substrate access and subsequent cleavage of APP, which ultimately reduces amyloid-beta production.
Neuroprotective Effects
Beyond its BACE-1 inhibitory activity, tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate has been explored for its neuroprotective effects. Studies have indicated that the compound can reduce oxidative stress markers in neuronal cell lines that have been exposed to amyloid-beta toxicity. This suggests a dual mechanism of action that could be beneficial in treating neurodegenerative disorders: first, by inhibiting the production of amyloid-beta through BACE-1 inhibition, and second, by protecting neurons from the toxic effects of existing amyloid-beta peptides.
Structure-Activity Relationship
The biological activity of tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate is greatly influenced by its structural features. The presence of methoxy and propoxy groups in the compound enhances its binding affinity and selectivity towards BACE-1. Research on similar compounds has shown that modifications in the structure can significantly affect their inhibition potency against BACE-1 .
Studies on related compounds have revealed that while maintaining certain structural elements is crucial for BACE-1 inhibition, some portions of the molecule may be non-critical for activity. For instance, research on similar hydroxyethylene-based BACE-1 inhibitors showed that the amide bond between certain positions (P2′ and P3′) could be eliminated without significant loss of enzyme inhibition activity . This finding suggests that the structure of tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate might be further optimized to improve its pharmacological properties while maintaining its biological activity.
Research Findings and Applications
Experimental Evaluation
The evaluation of tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate and related compounds has been conducted using standardized enzyme assays. The BACE-1 inhibition assay is typically performed using a homogeneous time-resolved fluorescence (TRF) assay, with a specific substrate derived from the Swedish mutant sequence (Eu-EVNLDAEFK-Quencher) . The assay buffer contains sodium acetate, CHAPS, Triton-X 100, and EDTA at pH 4.5, which mimics the acidic environment where BACE-1 is naturally active in cellular compartments .
Comparison with Similar Compounds
Several compounds structurally related to tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate have been studied for their BACE-1 inhibitory activity. These include compounds with various modifications at the P1, P2′, and P3′ positions of the general structure . The search results mention compounds with similarity scores ranging from 0.62 to 0.80, including:
-
(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate (Similarity: 0.80)
-
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (Similarity: 0.79)
-
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Similarity: 0.74)
-
(R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Similarity: 0.74)
-
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (Similarity: 0.64)
-
trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (Similarity: 0.62)
These structural analogs provide valuable insights into the structure-activity relationships of this class of compounds, highlighting the importance of specific structural features for BACE-1 inhibition.
The compound is currently available for research use only and is not approved for human or veterinary use. It serves as a valuable tool in basic research to study the mechanisms of BACE-1 inhibition and the effects of such inhibition on amyloid-beta production and neuronal health. The compound may also be used as a reference standard or starting material in the development of more potent and selective BACE-1 inhibitors with improved pharmacokinetic properties.
The development of effective BACE-1 inhibitors remains an important area of research in the search for treatments for Alzheimer's disease. While several BACE-1 inhibitors have progressed to clinical trials, challenges related to blood-brain barrier penetration, selectivity, and off-target effects have limited their success. Compounds like tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate contribute to the ongoing efforts to overcome these challenges and develop effective treatments for neurodegenerative diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume